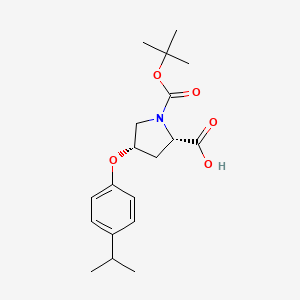

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid

説明

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-isopropyl-substituted phenoxy moiety at the 4-position. The compound serves as a key intermediate in organic synthesis, particularly in the preparation of peptidomimetics or bioactive molecules requiring stereochemical precision . Its molecular formula is $ \text{C}{19}\text{H}{27}\text{NO}_5 $, with a molar mass of approximately 349.4 g/mol. The Boc group enhances stability during reactions, while the 4-isopropyl-phenoxy substituent contributes to hydrophobicity, influencing solubility and reactivity .

特性

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-propan-2-ylphenoxy)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-12(2)13-6-8-14(9-7-13)24-15-10-16(17(21)22)20(11-15)18(23)25-19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3,(H,21,22)/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBWQSSBKHDJFL-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反応の分析

Hydrolysis Reactions

The Boc group undergoes acid-catalyzed hydrolysis to yield the free amine, a critical step in peptide and heterocycle synthesis.

| Reaction Conditions | Products | Applications |

|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Deprotected amine + CO₂ + tert-butanol | Intermediate for Aliskiren synthesis |

| HCl in dioxane | Amine hydrochloride salt | Preparation of bioactive derivatives |

This reaction is selective under acidic conditions, leaving the carboxylic acid and phenoxy groups intact.

Hydrogenolysis

The compound participates in hydrogenolysis under catalytic hydrogenation, though limited data exist on specific bond cleavage.

Proposed Pathway :

-

Palladium on carbon (Pd/C) in methanol

-

Potential reduction of aromatic rings (if activated) or ester intermediates

The steric hindrance from the 4-isopropyl-phenoxy group may suppress hydrogenation of the pyrrolidine ring .

Coupling Reactions

The carboxylic acid group enables peptide bond formation via activation with coupling reagents.

| Reagents | Products | Efficiency |

|---|---|---|

| EDC/HOBt | Amides or esters | High |

| DCC/DMAP | Activated esters for nucleophilic attack | Moderate |

Example: Reaction with primary amines yields proline-containing peptidomimetics, pivotal in drug design .

Functionalization of the Phenoxy Group

The 4-isopropyl-phenoxy substituent can undergo electrophilic aromatic substitution (EAS), though reactivity is modulated by steric and electronic factors.

Observed Modifications :

-

Bromination : At the ortho position relative to the oxygen in analogous compounds

-

Suzuki Coupling : Limited due to deactivation by the isopropyl group

Stereochemical Considerations

The (2S,4S) configuration ensures precise spatial orientation for target interactions in drug candidates. Chiral separation methods, such as chromatography with polysaccharide-based phases, achieve >99% enantiomeric excess.

Stability and Handling

-

Storage : -20°C under inert atmosphere to prevent Boc group degradation

-

Incompatibilities : Strong bases (risk of ester saponification), oxidizing agents

This compound’s versatility in hydrolysis, coupling, and selective functionalization underscores its importance in medicinal chemistry. Ongoing research focuses on optimizing green synthesis routes, including solvent-free conditions and biocatalytic methods.

類似化合物との比較

Key Observations :

- Stereochemistry : The (2S,4S) configuration distinguishes the target compound from (2S,4R) analogs (e.g., ), which may exhibit divergent reactivity or biological target binding.

- Bulky substituents like isopropyl or trifluoromethyl enhance lipophilicity, impacting membrane permeability in drug design.

Yield and Purity :

- Crude yields for related compounds range from 70–85% after column chromatography .

- Stereochemical purity is ensured by chiral auxiliaries or resolution techniques, critical for pharmaceutical applications .

Physical and Chemical Properties

Notable Trends:

- Lipophilicity: Highest in the isopropyl and trifluoromethyl derivatives due to nonpolar substituents .

- Reactivity : Chloro-substituted analogs (e.g., ) may undergo nucleophilic displacement, whereas isopropyl/fluoro groups are less reactive.

Hazard Profiles

Handling Recommendations :

- Use PPE (gloves, goggles) and work in a fume hood for all analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid?

- Methodological Answer : Utilize multi-step protocols involving palladium-catalyzed couplings and tert-butoxycarbonyl (Boc) protection. For example, a two-step reaction using tert-butyl alcohol and cesium carbonate under inert atmosphere (40–100°C) followed by acid hydrolysis ensures regioselectivity . Boc protection of the pyrrolidine nitrogen is critical to prevent racemization, as demonstrated in similar proline derivatives . Monitor enantiomeric excess via chiral HPLC with a C18 column and polar mobile phase (e.g., acetonitrile/water with 0.1% TFA) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Analyze and NMR spectra to confirm stereochemistry. The cis-configuration (2S,4S) will show distinct coupling patterns for pyrrolidine protons (e.g., J = 3–5 Hz for adjacent protons) .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (expected [M+H] ~ 335–340 g/mol based on analogs) .

- HPLC : Assess purity (>98%) with a reversed-phase column (e.g., Zorbax SB-C18) and gradient elution (5–95% acetonitrile in 20 min) .

Q. What safety precautions are essential for handling this compound?

- Methodological Answer : Refer to GHS hazard classifications (H302, H315, H319, H335) from analogous Boc-protected pyrrolidines. Use PPE including nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of irritants. Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

Q. How can common synthesis impurities be identified and mitigated?

- Methodological Answer : Major impurities include de-Boc products (e.g., free amine) and diastereomers. Use LC-MS with a C8 column (mobile phase: 0.1% formic acid in water/acetonitrile) to detect impurities. Optimize recrystallization using ethyl acetate/hexane (1:3 v/v) to remove polar byproducts .

Advanced Research Questions

Q. How does stereochemistry at positions 2 and 4 influence the compound’s conformational stability and reactivity?

- Methodological Answer : The cis-(2S,4S) configuration restricts pyrrolidine ring puckering, favoring a C-exo conformation, which enhances stability in proline-derived peptides. Compare with trans-isomers using variable-temperature NMR to study ring-flipping kinetics . Computational modeling (DFT at B3LYP/6-31G* level) predicts energy barriers for conformational transitions .

Q. What computational approaches are suitable for predicting the compound’s interactions in biological systems?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the Boc group as a hydrophobic moiety and phenoxy substituent as a hydrogen-bond acceptor. Generate QSAR models with descriptors like logP (predicted ~2.5 via ChemAxon) and polar surface area (~90 Ų) to correlate with bioavailability .

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Variations in melting points (e.g., 130–136°C vs. 162–166°C) may arise from polymorphic forms or residual solvents. Characterize thermal behavior via DSC and TGA. Cross-validate NMR chemical shifts using databases (e.g., SDBS) and ensure deuterated solvent consistency (e.g., DMSO-d vs. CDCl) .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity results for structurally similar Boc-pyrrolidine derivatives?

- Methodological Answer : Bioactivity discrepancies may stem from variations in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free media vs. 10% FBS). Standardize protocols using positive controls (e.g., cycloheximide for cytotoxicity assays) and validate target engagement via SPR or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。